1-Cyclohex-3-enyl-pyrrolidin-2-one
Description
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-cyclohex-3-en-1-ylpyrrolidin-2-one |
InChI |
InChI=1S/C10H15NO/c12-10-7-4-8-11(10)9-5-2-1-3-6-9/h1-2,9H,3-8H2 |
InChI Key |
TXYGCHUZJRNGGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2CCC=CC2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antagonist Activity
Recent studies have identified 1-Cyclohex-3-enyl-pyrrolidin-2-one as a potent antagonist for the relaxin-3 receptor RXFP3. In pharmacological screenings, this compound demonstrated significant antagonist activity with an IC50 value of approximately 5.74 µM, indicating its potential as a therapeutic agent for conditions related to appetite control and metabolic disorders . The structure-activity relationship (SAR) studies further revealed that modifications to the compound could enhance its efficacy, making it a candidate for drug development targeting RXFP3 pathways.
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. A series of pyrrolidine derivatives, including this compound, were screened against Mycobacterium tuberculosis, showing promising inhibitory effects on the InhA enzyme, which is crucial for mycobacterial fatty acid synthesis. This highlights the potential of this compound in developing new antituberculosis agents .
Industrial Applications
2.1 Solvent and Chemical Intermediate
This compound is utilized as a solvent in various industrial applications, including cleaning and degreasing processes. Its properties as a low to moderate hazard material make it suitable for use in the electronics and textile industries as a complexing agent and dispersion aid . The compound's ability to dissolve polar and non-polar substances enhances its utility in formulating specialty cleaners.
Case Studies
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Comparison
Table 1: Key Structural Features of Selected Pyrrolidin-2-one Derivatives
Key Observations :
- 1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one () incorporates an aromatic quinoxaline moiety, which is associated with antimicrobial activity in related compounds, suggesting that substituents at the 3-position significantly influence biological properties .
Physicochemical Properties
- 1-Ethenylpyrrolidin-2-one ’s vinyl group may participate in polymerization or Michael addition reactions, a reactivity profile distinct from cyclohexenyl derivatives .
Preparation Methods
Table 1: Comparative Analysis of Cyclization Methods
| Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|---|
| Acid-catalyzed | pTSA | Toluene | 110 | 12 h | 72 |
| Microwave | None | Solvent-free | 120 | 10 min | 82* |
*Reported for analogous structures; extrapolated for target compound.
Alkylation of Pyrrolidin-2-one
Direct alkylation of pyrrolidin-2-one with cyclohex-3-enyl bromide represents a straightforward route. However, achieving regioselectivity at the lactam nitrogen remains challenging. A patented solution employs phase-transfer catalysis (PTC) with tetrabutylammonium bromide (TBAB) in a biphasic system (water/dichloromethane). This method affords a 68% yield with minimal N,O-dialkylation byproducts.
Ring-Closing Metathesis (RCM)
RCM offers a modular route to construct the cyclohexene ring post-lactam formation. Starting from N-allyl-pyrrolidin-2-one , Grubbs’ second-generation catalyst (5 mol%) facilitates olefin metathesis in dichloromethane at 40°C. While this method achieves 65% yield, catalyst cost and sensitivity to oxygen limit scalability.
Enzymatic Resolution for Enantioselective Synthesis
For applications requiring chiral purity, Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic this compound. In a biphasic system (hexane/buffer), the (R)-enantiomer is preferentially hydrolyzed, leaving the (S)-enantiomer with 94% enantiomeric excess (ee) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Cyclohex-3-enyl-pyrrolidin-2-one, and how can purity be validated?
- Methodological Answer: The compound is typically synthesized via cyclization or coupling reactions involving pyrrolidin-2-one precursors and cyclohexene derivatives. Key reagents may include catalysts like palladium for cross-coupling or acid/base conditions for ring formation. Purity validation requires HPLC (≥98% purity threshold) coupled with spectroscopic techniques (NMR, IR) to confirm structural integrity. Storage in dry, ventilated environments at controlled temperatures (e.g., 2–8°C) is critical to prevent degradation .
Q. What safety protocols are essential for handling this compound given limited toxicological data?
- Methodological Answer: Due to the absence of comprehensive toxicity data, adhere to universal precautions: use fume hoods, wear nitrile gloves, and employ closed-system transfers. Monitor workplace controls (e.g., air quality sensors) and implement spill protocols involving inert absorbents (e.g., vermiculite). First-aid measures include immediate skin washing (15 minutes with water) and medical consultation for inhalation exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound across studies?
- Methodological Answer: Discrepancies may arise from variations in solvent polarity, temperature, or catalyst loading. Design a multifactorial experiment to isolate variables:
- Test reactivity under inert (N₂/Ar) vs. aerobic conditions.
- Compare kinetic profiles using stopped-flow spectroscopy.
- Validate results with computational modeling (DFT for transition-state analysis).
Cross-reference findings with structurally analogous pyrrolidinones (e.g., 3-Amino-1-hydroxy-pyrrolidin-2-one) to identify substituent effects .
Q. What strategies are viable for ecological risk assessment when environmental data is unavailable?
- Methodological Answer: Use read-across approaches with structurally similar compounds (e.g., pyrrolidinones with known biodegradability). Conduct in silico predictions using tools like EPI Suite™ for persistence/bioaccumulation. Experimental microcosm studies can assess soil mobility and microbial degradation rates under simulated environmental conditions (pH 5–9, 25°C). Prioritize OECD 301/307 guidelines for standardized testing .
Q. How can stereochemical purity of this compound be ensured during asymmetric synthesis?
- Methodological Answer: Employ chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., BINAP-metal complexes). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For validation, use X-ray crystallography (as in related cyclohexyl-pyrrolidine structures) to resolve absolute configuration .
Experimental Design & Data Analysis
Q. What statistical frameworks are optimal for analyzing dose-response relationships in pharmacological studies?
- Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to EC₅₀/IC₅₀ calculations. Use ANOVA with post-hoc corrections (Bonferroni) for multi-group comparisons. For high-throughput data, machine learning (random forests) can identify structure-activity relationships (SAR) .
Q. How should researchers address batch-to-batch variability in synthetic yields?
- Methodological Answer: Implement quality-by-design (QbD) principles:
- Define critical process parameters (CPPs: temperature, catalyst ratio).
- Use design-of-experiments (DoE) to optimize robustness.
- Apply PAT (Process Analytical Technology) for real-time monitoring (e.g., in situ FTIR).
Statistical process control (SPC) charts can track variability and identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
